

Isofistularin-3: A Technical Guide to its Solubility and Biological Activity

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Compound of Interest

Compound Name: **Isofistularin-3**

Cat. No.: **B12278464**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **isofistularin-3**, a brominated tyrosine alkaloid derived from marine sponges, in dimethyl sulfoxide (DMSO) and other organic solvents. It also delves into the experimental protocols for solubility determination and explores the key signaling pathways affected by this potent anti-cancer agent.

Core Topic: Solubility of Isofistularin-3

While specific quantitative solubility data for **isofistularin-3** in common organic solvents remains largely unpublished in publicly available literature, its solubility profile can be inferred from its consistent use in preclinical cancer research. Across numerous studies, **isofistularin-3** is routinely dissolved in DMSO for in vitro assays, indicating that it is readily soluble in this solvent.

Table 1: Qualitative Solubility of **Isofistularin-3** in Organic Solvents

Solvent	Qualitative Solubility
Dimethyl Sulfoxide (DMSO)	High
Methanol	Likely Soluble
Ethanol	Likely Soluble
Acetonitrile	Likely Soluble

Note: The "Likely Soluble" designation is based on the general solubility characteristics of bromotyrosine derivatives, which often exhibit solubility in polar organic solvents.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

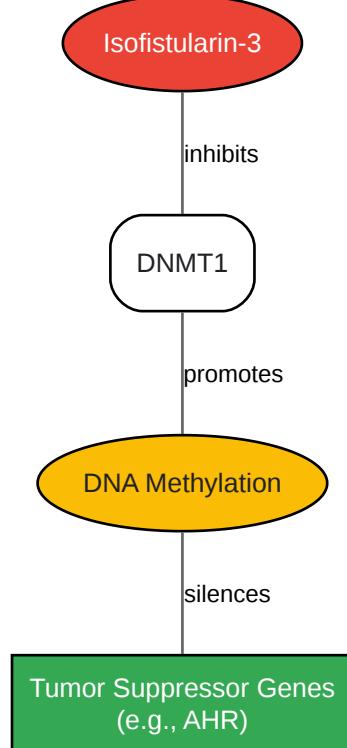
Key Steps in the Shake-Flask Method:

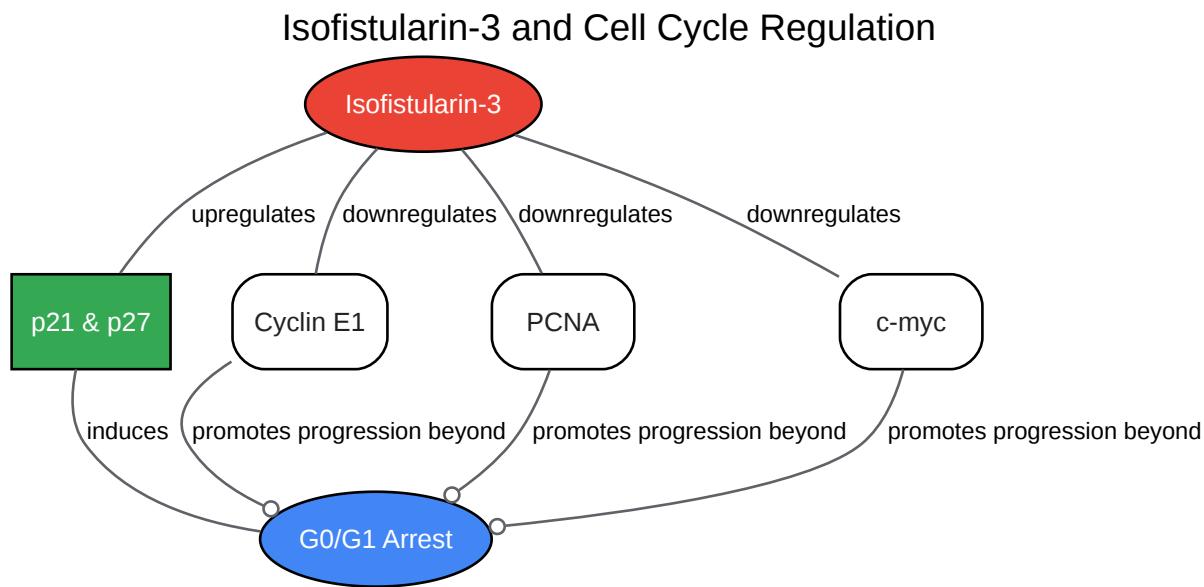
- Preparation of a Saturated Solution: An excess amount of **isofistularin-3** is added to a vial containing the chosen solvent (e.g., DMSO, methanol).
- Equilibration: The vial is sealed and agitated in a temperature-controlled shaker or water bath for a defined period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
- Quantification: The concentration of **isofistularin-3** in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

A generic workflow for this process is outlined below.



Isofistularin-3 and DNMT1 Inhibition



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